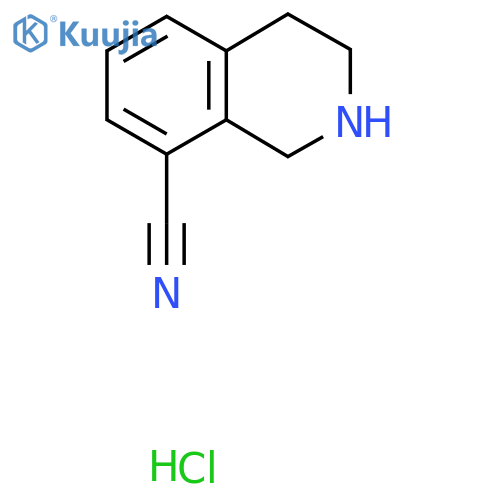

Cas no 1203682-31-8 (1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride)

1203682-31-8 structure

商品名:1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

CAS番号:1203682-31-8

MF:C10H11ClN2

メガワット:194.660741090775

MDL:MFCD08752234

CID:4816498

PubChem ID:121232199

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

- 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile HCl

-

- MDL: MFCD08752234

- インチ: 1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H

- InChIKey: AFEFPIYGUKBZAZ-UHFFFAOYSA-N

- ほほえんだ: Cl.N1CC2C(C#N)=CC=CC=2CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 203

- トポロジー分子極性表面積: 35.8

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189008494-5g |

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 5g |

$1353.40 | 2023-09-04 | |

| Enamine | EN300-23320305-0.05g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 0.05g |

$215.0 | 2024-06-19 | |

| Enamine | EN300-23320305-10.0g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 10.0g |

$3977.0 | 2024-06-19 | |

| Alichem | A189008494-10g |

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 10g |

$2010.00 | 2023-09-04 | |

| Enamine | EN300-23320305-5.0g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 5.0g |

$2682.0 | 2024-06-19 | |

| Enamine | EN300-23320305-0.25g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 0.25g |

$458.0 | 2024-06-19 | |

| Enamine | EN300-23320305-1.0g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 1.0g |

$924.0 | 2024-06-19 | |

| Enamine | EN300-23320305-5g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 5g |

$2682.0 | 2023-09-15 | |

| Enamine | EN300-23320305-1g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 1g |

$924.0 | 2023-09-15 | |

| Enamine | EN300-23320305-10g |

1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride |

1203682-31-8 | 95% | 10g |

$3977.0 | 2023-09-15 |

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

1203682-31-8 (1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

推奨される供給者

atkchemica

(CAS:1203682-31-8)1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ